2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a morpholinoethylamine side chain, and a furan-2-yl substituent. This compound combines structural motifs associated with diverse pharmacological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects observed in related molecules .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c19-14-3-5-15(6-4-14)25-13-18(22)20-12-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHHYGULSYXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(furan-2-yl)-2-morpholinoethanol: This intermediate can be synthesized by reacting furfural with morpholine in the presence of a reducing agent.
Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 2-(furan-2-yl)-2-morpholinoethanol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Acetamide Hydrolysis
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.
Key Findings :
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Hydrolysis rates depend on steric hindrance from the morpholine and furan substituents, slowing reaction kinetics compared to simpler acetamides .
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Products retain bioactivity; 2-(4-chlorophenoxy)acetic acid derivatives are known inhibitors of osteoclastogenesis .
Chlorophenoxy Substitution Reactions
The electron-withdrawing chlorine atom on the phenoxy group facilitates nucleophilic aromatic substitution (NAS).
Key Findings :
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Steric bulk from the morpholine group reduces substitution efficiency at the para position .
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Methoxy-substituted derivatives exhibit enhanced solubility in polar solvents .
Furan Ring Reactivity
The furan ring participates in electrophilic aromatic substitution (EAS) and oxidation.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-(4-Chlorophenoxy)-N-(2-(5-nitro-furan-2-yl)-2-morpholinoethyl)acetamide | |
| Oxidation | mCPBA, CH₂Cl₂, RT | 2-(4-Chlorophenoxy)-N-(2-(5-oxo-furan-2-yl)-2-morpholinoethyl)acetamide |
Key Findings :
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Nitration at the 5-position of the furan ring is favored due to electronic activation by the oxygen atom.
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Oxidized furans (e.g., lactones) exhibit reduced aromatic stability but increased electrophilicity.
Morpholine Ring Modifications
The morpholine nitrogen can undergo alkylation or acylation.
Key Findings :
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Alkylation increases the compound’s lipophilicity, potentially enhancing blood-brain barrier penetration .
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Acylated derivatives show reduced basicity, altering pharmacokinetic properties .
Reductive Reactions
The acetamide and morpholine groups can participate in reductions.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF, reflux | 2-(4-Chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)ethylamine |
Key Findings :
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Reduction of the acetamide to an amine increases nucleophilicity but may reduce metabolic stability.
Photochemical Reactions
UV irradiation induces homolytic cleavage in chlorophenoxy derivatives.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Photolysis | UV (254 nm), CH₃CN, 24h | 2-(4-Hydroxyphenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide + HCl |
Key Findings :
Experimental Considerations
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide exhibit notable antimicrobial properties. Studies have shown effective inhibition against various pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Target Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Escherichia coli | 0.30 - 0.35 | Notable growth inhibition |
Antitumor Activity
The compound's structure suggests potential antitumor activity, particularly against various cancer cell lines. Research indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects.
Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Antimicrobial Evaluation
In an in vitro study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that this compound could be effective in treating infections associated with biofilms.
Cytotoxicity Assays
Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. Findings revealed that the presence of electron-donating groups was critical for enhancing cytotoxicity, indicating that the structural characteristics of this compound could similarly influence its antitumor properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Role of the Chlorophenoxy Group: Compounds with 4-chlorophenoxy substituents (e.g., 7b in ) exhibit enhanced rigidity and lipophilicity, which may improve membrane permeability and receptor binding . In contrast, naphthoxy or benzylidene groups () prioritize π-π interactions with hydrophobic enzyme pockets .
Impact of the Morpholinoethyl Chain: The morpholinoethyl group contributes to solubility in polar solvents (e.g., ethanol) and may modulate cytotoxicity, as seen in ’s naphthoxy analog . Its absence in compounds like 7b () correlates with higher melting points, suggesting stronger crystalline packing .
Furan vs. Heterocyclic Replacements: The furan-2-yl group in the target compound could enhance electron-rich interactions compared to bulkier substituents like quinazolinone or thiazolidine-dione .
Biological Activity
2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide, a synthetic organic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features several significant structural components:
- Chlorophenoxy Group : Known for various biological activities.
- Furan Ring : Associated with numerous pharmacological properties.
- Morpholinoethyl Moiety : Enhances solubility and bioavailability.
The IUPAC name is 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide, with the molecular formula and a molecular weight of 364.8 g/mol .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, primarily enzymes and receptors involved in various biochemical pathways. Notably, it may inhibit certain enzymes linked to inflammatory processes, suggesting potential anti-inflammatory properties.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may modulate enzyme activity linked to inflammatory pathways.
- Receptor Interaction : It could bind to receptors involved in pain and inflammation, altering their signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies have shown that chlorophenoxy derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Anticancer Potential
The compound has been explored for its anticancer properties. Similar furan-containing compounds have demonstrated the ability to inhibit tumor growth by targeting multiple signaling pathways associated with cancer progression .
Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects of chlorophenoxy-containing compounds found that they significantly reduced inflammation markers in vitro and in vivo models. The mechanism involved the inhibition of COX enzymes and modulation of cytokine production .
Study 2: Anticancer Activity
In another investigation, a derivative of this compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis induction and cell cycle arrest. The study highlighted the importance of the furan moiety in enhancing anticancer activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
